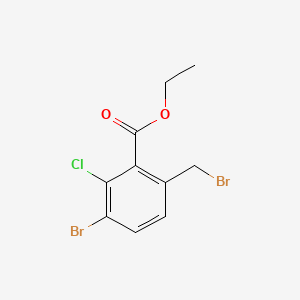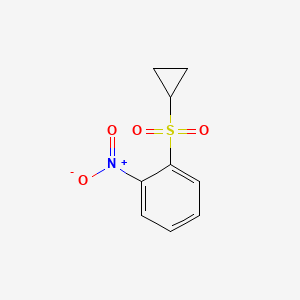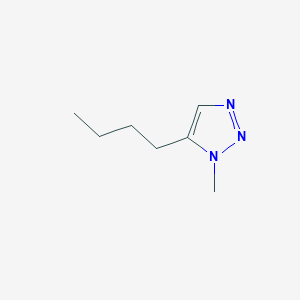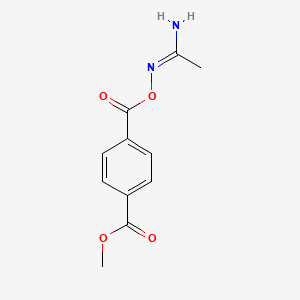
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes both amino and carboxylate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl benzene-1,4-dicarboxylic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the production process while maintaining product purity and consistency.
化学反应分析
Types of Reactions
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.
科学研究应用
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which 1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-ethyl 4-methyl benzene-1,4-dicarboxylate: Similar in structure but with an ethyl group instead of an aminoethylidene group.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another related compound with different ester groups.
Uniqueness
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
4-O-[(E)-1-aminoethylideneamino] 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H12N2O4/c1-7(12)13-17-11(15)9-5-3-8(4-6-9)10(14)16-2/h3-6H,1-2H3,(H2,12,13) |
InChI 键 |
CGIDGCBDNSSSCL-UHFFFAOYSA-N |
手性 SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)C(=O)OC)/N |
规范 SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)

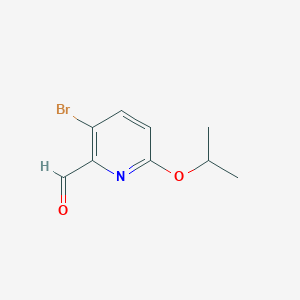
![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)
